7-Fluoro-6-methoxyquinoline
Overview
Description
7-Fluoro-6-methoxyquinoline is a chemical compound with the molecular weight of 177.18 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 7-Fluoro-6-methoxyquinoline involves a variety of methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis
The IUPAC name for 7-Fluoro-6-methoxyquinoline is the same as its common name . The InChI code for this compound is 1S/C10H8FNO/c1-13-10-5-7-3-2-4-12-9(7)6-8(10)11/h2-6H,1H3 .Chemical Reactions Analysis
The chemistry of fluorinated quinolines like 7-Fluoro-6-methoxyquinoline involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Physical And Chemical Properties Analysis
7-Fluoro-6-methoxyquinoline is a powder at room temperature . It has a molecular weight of 177.18 .Scientific Research Applications
Fluorinated Quinolines: Synthesis, Properties and Applications
- Summary of the Application : Fluorinated quinolines, including 7-Fluoro-6-methoxyquinoline, have been used as a basic structure for the search of synthetic antimalarial drugs . They have also found applications in agriculture and as components for liquid crystals .
- Methods of Application or Experimental Procedures : A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .
- Results or Outcomes : Incorporation of a fluorine atom into azaaromatics is known to enhance biological activity of fluorinated compounds, and provide some other unique properties . Many synthetic quinolines proved to exhibit antibacterial, antineoplastic, and antiviral activities .
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- Summary of the Application : 7-Fluoro-6-methoxyquinoline is a type of fluorinated quinoline. Fluorinated quinolines have been used as a basic structure for the search of synthetic antimalarial drugs . They have also found applications in agriculture and as components for liquid crystals .
- Methods of Application or Experimental Procedures : A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .
- Results or Outcomes : Incorporation of a fluorine atom into azaaromatics is known to enhance biological activity of fluorinated compounds, and provide some other unique properties . Many synthetic quinolines proved to exhibit antibacterial, antineoplastic, and antiviral activities .
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- Summary of the Application : The cinchona alkaloids quinine and quinidine are derived from the 6-methoxyquinoline nucleus and are well known for their pharmaceutical applications . Quinine is used as an antimalarial and quinidine as an antipyretic and depressant of cardiac fibrillation .
- Methods of Application or Experimental Procedures : These compounds are typically administered orally or intravenously .
- Results or Outcomes : Quinine and quinidine have been shown to be effective in treating malaria and cardiac fibrillation, respectively .
Safety And Hazards
The safety information for 7-Fluoro-6-methoxyquinoline includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
The growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at development of novel methods of synthesis, studying of reactivity of fluorinated quinolines and their plausible practical applications . This includes the development of novel antibacterial agents that are effective against fluoroquinolone-resistant pathogens .
properties
IUPAC Name |
7-fluoro-6-methoxyquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-13-10-5-7-3-2-4-12-9(7)6-8(10)11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKVCSRTSDJDKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-6-methoxyquinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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